molecular formula C18H26N4 B12622096 1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine CAS No. 917807-12-6

1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine

Katalognummer: B12622096
CAS-Nummer: 917807-12-6
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FSCKLDYITZAFTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a triazole ring substituted with diethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

    Substitution with Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine can be compared with other similar compounds, such as:

    1-Benzyl-4-(1H-1,2,3-triazol-4-yl)piperidine: This compound has a similar structure but with different substitution patterns on the triazole ring.

    1-Benzyl-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine: This compound has methyl groups instead of diethyl groups on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

917807-12-6

Molekularformel

C18H26N4

Molekulargewicht

298.4 g/mol

IUPAC-Name

1-benzyl-4-(3,5-diethyl-1,2,4-triazol-1-yl)piperidine

InChI

InChI=1S/C18H26N4/c1-3-17-19-18(4-2)22(20-17)16-10-12-21(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3

InChI-Schlüssel

FSCKLDYITZAFTC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=N1)CC)C2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.